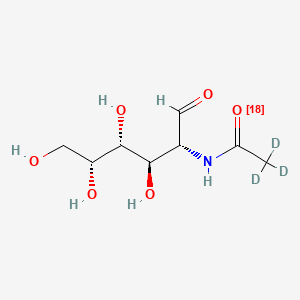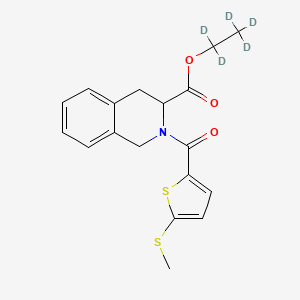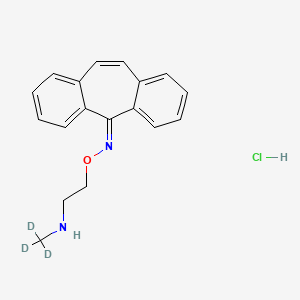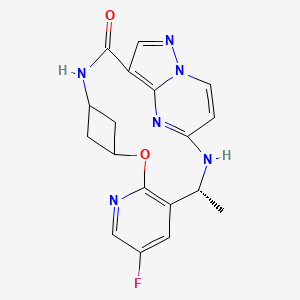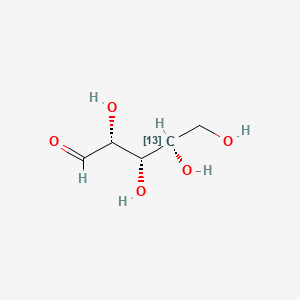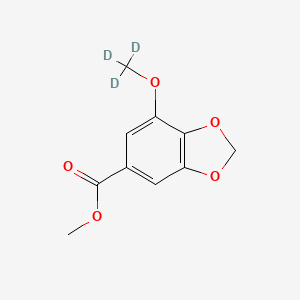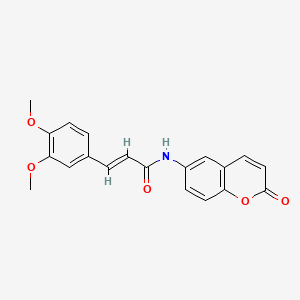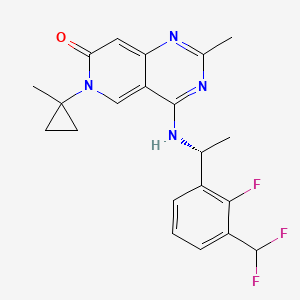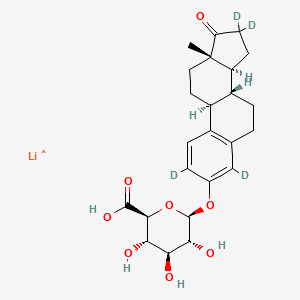
Sodium decanoate-D19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium decanoate-D19 is a deuterium-labeled compound with the molecular formula C10D19NaO2. It is the sodium salt of decanoic acid, a medium-chain fatty acid. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium decanoate-D19 can be synthesized through the neutralization of decanoic acid-D19 with sodium hydroxide. The reaction typically involves dissolving decanoic acid-D19 in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to yield this compound as a white powder.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure purity and yield. The process may include additional purification steps, such as recrystallization or chromatography, to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium decanoate-D19 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce decanoic acid-D19.
Reduction: It can be reduced to form decanol-D19.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often occur in the presence of strong acids or bases, depending on the desired product.
Major Products Formed:
Oxidation: Decanoic acid-D19.
Reduction: Decanol-D19.
Substitution: Various substituted decanoates, depending on the reacting cation.
Wissenschaftliche Forschungsanwendungen
Sodium decanoate-D19 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving fatty acid metabolism and lipid biochemistry.
Biology: Helps in understanding the role of medium-chain fatty acids in cellular processes.
Medicine: Investigated for its potential in enhancing drug delivery and bioavailability.
Industry: Utilized in the development of new materials and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of sodium decanoate-D19 involves its interaction with cellular membranes and proteins. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it activates G protein-coupled receptor-43 (GPR-43), which plays a role in regulating intestinal barrier function and antioxidant capacity .
Vergleich Mit ähnlichen Verbindungen
Sodium caprylate (C8): Another medium-chain fatty acid salt, but with a shorter carbon chain.
Sodium laurate (C12): A longer-chain fatty acid salt with different physicochemical properties.
Uniqueness: Sodium decanoate-D19 is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise tracking of metabolic pathways. Its specific interactions with GPR-43 also distinguish it from other medium-chain fatty acid salts.
Eigenschaften
Molekularformel |
C10H19NaO2 |
|---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2; |
InChI-Schlüssel |
FIWQZURFGYXCEO-SIEBOIPHSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


